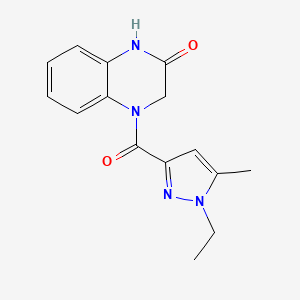
N-(3-acetylphenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds like “N-(3-acetylphenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide” belong to a class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an amine with a carboxylic acid or its derivatives. For example, chalcone derivatives have been synthesized and characterized by 1H-NMR, 13C-NMR, mass, and elemental analysis .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Isocyanates, which have a similar functional group (R−N=C=O), are known to be reactive towards a variety of nucleophiles, including alcohols and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, boiling point, solubility, and spectral properties can be measured experimentally .Applications De Recherche Scientifique
N-(3-acetylphenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide has been found to have a variety of applications in scientific research. It has been used as a tool to study the effects of various drugs on cells and tissues, as well as its potential as an anti-inflammatory agent. This compound has also been used to study the effects of oxidative stress and the mechanisms of cell death. Additionally, this compound has been used to investigate the role of nitric oxide in regulating cell signaling pathways, as well as its potential as an antioxidant.
Mécanisme D'action
The exact mechanism of action of N-(3-acetylphenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is not yet fully understood. However, it is believed that this compound may act as an inhibitor of nitric oxide synthase (NOS). NOS is an enzyme that is responsible for the production of nitric oxide, a signaling molecule that plays a key role in regulating various cellular processes. By inhibiting NOS, this compound may be able to regulate the production of nitric oxide and thus modulate various cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects on cells, tissues, and organisms. In vitro studies have shown that this compound can reduce the production of nitric oxide and inhibit the activity of NOS. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties. In vivo studies have also shown that this compound can reduce inflammation and oxidative stress in animals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and isolate, and it is stable and non-toxic. Additionally, this compound is relatively inexpensive and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. This compound is not soluble in water, and it can be difficult to dissolve in other solvents. Additionally, this compound is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Orientations Futures
There are a variety of potential future directions for the use of N-(3-acetylphenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide in scientific research. This compound could be used to explore its potential as an anti-cancer agent, as well as its effects on the immune system. Additionally, this compound could be used to investigate its potential as an anti-inflammatory and antioxidant agent. This compound could also be used to study its effects on metabolism and to explore its potential as an anti-obesity agent. Finally, this compound could be used to investigate its potential as an anti-aging agent.
Méthodes De Synthèse
N-(3-acetylphenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is synthesized from 3-acetylphenylhydrazine and 1-ethyl-5-methylpyrazole-3-carboxylic acid. The synthesis is typically carried out in a two-step process. In the first step, the 3-acetylphenylhydrazine is reacted with the 1-ethyl-5-methylpyrazole-3-carboxylic acid in the presence of a base, such as sodium hydroxide, to form the desired this compound product. In the second step, the this compound is purified and isolated using column chromatography.
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-1-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-18-10(2)8-14(17-18)15(20)16-13-7-5-6-12(9-13)11(3)19/h5-9H,4H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBDQUOTCBUKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538172.png)
![1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538176.png)
![1-ethyl-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538177.png)
![1-ethyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538181.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538189.png)
![1-ethyl-5-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538190.png)

![1-ethyl-5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538213.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538215.png)



![1-methanesulfonyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}piperidine-4-carboxamide](/img/structure/B6538256.png)
